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Compound of Interest

Compound Name: 2,6-Difluoro-3-methylphenol

Cat. No.: B1304721 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of 2,6-
Difluoro-3-methylphenol, a fluorinated aromatic compound of interest in medicinal chemistry

and materials science. This document details predicted and known spectral data, outlines

experimental protocols for spectral acquisition, and presents a generalized workflow for the

spectral analysis of chemical compounds.

Core Spectral Data
The following tables summarize the key spectral data for 2,6-Difluoro-3-methylphenol. It is
important to note that while some data is derived from public databases, specific experimental

NMR and UV-Vis data for this compound are not widely available. Therefore, predicted spectral

data, generated using computational methods, are provided and should be considered as such.

Table 1: General and Mass Spectrometry Data

Property Value Source

Molecular Formula C₇H₆F₂O PubChem[1]

Molecular Weight 144.12 g/mol PubChem[1]

Exact Mass 144.03867113 Da PubChem

Monoisotopic Mass 144.03867113 Da PubChem
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Table 2: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.0 - 7.2 m 1H Ar-H

~6.8 - 7.0 m 1H Ar-H

~5.5 (variable) br s 1H OH

~2.3 s 3H CH₃

Table 3: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (ppm) Assignment

~150 - 155 (dd) C-F

~145 - 150 (dd) C-F

~130 - 135 C-OH

~125 - 130 Ar-C

~120 - 125 Ar-C

~115 - 120 Ar-C

~15 - 20 CH₃

Table 4: Predicted ¹⁹F NMR Spectral Data

Reference: CFCl₃ (0 ppm)
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Chemical Shift (ppm) Multiplicity

~ -130 to -140 m

Table 5: Infrared (IR) and Raman Spectroscopy Data

Spectroscopy Instrument Key Peaks (cm⁻¹) Source

ATR-IR
Bruker Tensor 27 FT-

IR

Broad O-H stretch

(~3200-3600),

Aromatic C-H stretch

(~3000-3100), C=C

aromatic ring

stretches (~1400-

1600), C-F stretches

(~1100-1300), C-O

stretch (~1200)

PubChem

FT-Raman

Bruker MultiRAM

Stand Alone FT-

Raman Spectrometer

Strong aromatic ring

vibrations, C-H and C-

F vibrations.

PubChem

Table 6: Predicted UV-Vis Spectral Data

Solvent λmax (nm)

Methanol ~270-280

Cyclohexane ~265-275

Experimental Protocols
The following are detailed methodologies for the key experiments cited. These are generalized

protocols for phenolic compounds and should be adapted as necessary for specific

instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To determine the chemical structure and connectivity of atoms in 2,6-Difluoro-3-
methylphenol.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 2,6-Difluoro-3-methylphenol in
0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5

mm NMR tube. The choice of solvent may influence the chemical shifts, particularly of the

hydroxyl proton.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker, JEOL) with a field

strength of at least 400 MHz for ¹H NMR.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a

sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

Reference the spectrum to the residual solvent peak or an internal standard like

tetramethylsilane (TMS).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more)

and a longer relaxation delay may be necessary.

¹⁹F NMR Acquisition:

Acquire a one-dimensional ¹⁹F NMR spectrum.

A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is

required.

Reference the spectrum to an external standard such as CFCl₃.
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Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, baseline correction, and

integration of the signals.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 2,6-Difluoro-3-methylphenol.

Methodology:

Sample Preparation:

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal. Ensure good contact between the sample and the crystal.

KBr Pellet (for transmission): Grind a small amount of the sample with dry potassium

bromide (KBr) and press the mixture into a thin, transparent pellet.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer (e.g., Bruker Tensor

27 FT-IR).

Data Acquisition:

Record a background spectrum of the empty ATR crystal or the KBr pellet.

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Data Processing: Perform a background subtraction and analyze the resulting spectrum for

characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2,6-Difluoro-3-
methylphenol.

Methodology:
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Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

Data Acquisition:

ESI-MS: Infuse the sample solution directly into the ESI source. Acquire spectra in both

positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the

deprotonated molecule [M-H]⁻, respectively.

GC-MS: Inject the sample solution onto a GC column to separate it from any impurities

before it enters the mass spectrometer. The electron ionization (EI) source will cause

fragmentation of the molecule.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to

determine the exact mass and elemental composition.

UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of 2,6-Difluoro-3-methylphenol.

Methodology:

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent

(e.g., methanol, ethanol, or cyclohexane). The concentration should be chosen to give an

absorbance reading in the range of 0.1-1.0.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Fill a quartz cuvette with the pure solvent to record a baseline.

Fill a matched quartz cuvette with the sample solution.
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Scan a range of wavelengths (e.g., 200-400 nm) to identify the wavelength(s) of maximum

absorbance (λmax).

Data Analysis: Determine the λmax values from the spectrum. If the concentration is known

accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the comprehensive spectral

characterization of a chemical compound like 2,6-Difluoro-3-methylphenol.

Compound Synthesis & Purification
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Data Analysis & Interpretation
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Caption: Workflow for the spectral analysis of a chemical compound.
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Safety, Handling, and Storage
2,6-Difluoro-3-methylphenol is classified as a hazardous substance.[1][2] It is harmful if

swallowed or in contact with skin and can cause severe skin burns and eye damage.[2]

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[3] Wear

appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety

goggles, and a lab coat.[3] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]

Store away from incompatible materials. The compound should be stored under an inert

atmosphere (e.g., nitrogen).[2]

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, regional, and national regulations.[3]

This document is intended for informational purposes for qualified individuals and does not

constitute a comprehensive safety guide. Always refer to the latest Safety Data Sheet (SDS)

before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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